REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)C>[CH2:7]([O:6][C:1]([CH:2]([CH3:4])[CH2:3][NH:16][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:5])[CH3:8]
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Name
|
|
Quantity
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350 mL
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Type
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reactant
|
Smiles
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C(C(=C)C)(=O)OCC
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Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
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C(C(=C)C)(=O)OCC
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
|
after which it was heated
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Type
|
TEMPERATURE
|
Details
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under reflux for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
|
The solvent and the unreacted materials were then removed from the mixture by evaporation under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified by column chromatography through silica gel
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Type
|
WASH
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Details
|
eluted with a 1:1 by volume mixture of ethyl acetate and toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C(CNCC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |